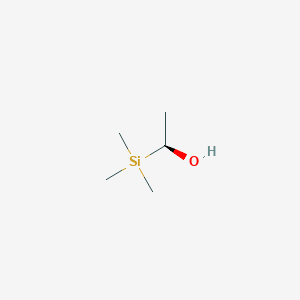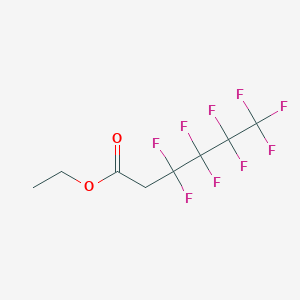
Ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant chemical stability and resistance to degradation. It is commonly used in various industrial applications due to its hydrophobic and oleophobic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate can be synthesized through esterification reactions involving perfluorinated carboxylic acids and ethanol. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, leading to the formation of the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used to hydrolyze the ester bond.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as amides or thioesters can be formed.
Hydrolysis: The major products are 3,3,4,4,5,5,6,6,6-nonafluorohexanoic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s hydrophobic properties make it useful in the study of membrane proteins and lipid interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: It is employed in the production of specialty coatings, lubricants, and surfactants due to its chemical inertness and resistance to harsh environmental conditions.
Wirkmechanismus
The mechanism by which ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms increases the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can alter membrane fluidity and protein function, making it a valuable tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate
- Ethyl 1,1,2,2,3,3,4,4,4-nonafluorobutanoate
Uniqueness
Ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and resistance to hydrolysis, making it particularly useful in applications requiring long-term stability and resistance to environmental degradation.
Eigenschaften
CAS-Nummer |
172287-15-9 |
|---|---|
Molekularformel |
C8H7F9O2 |
Molekulargewicht |
306.13 g/mol |
IUPAC-Name |
ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate |
InChI |
InChI=1S/C8H7F9O2/c1-2-19-4(18)3-5(9,10)6(11,12)7(13,14)8(15,16)17/h2-3H2,1H3 |
InChI-Schlüssel |
OJIWQOOBUZRMCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
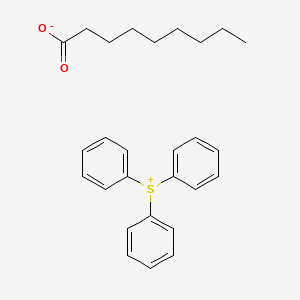
![2-hydroxy-N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14253253.png)
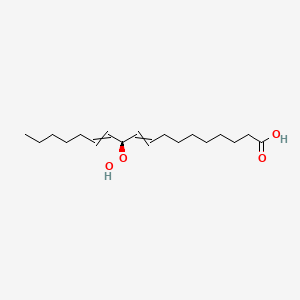

![{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid](/img/structure/B14253260.png)
![Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate](/img/structure/B14253268.png)
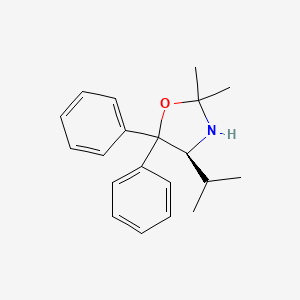
![4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14253276.png)
![Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]-](/img/structure/B14253286.png)



